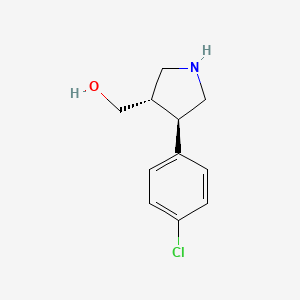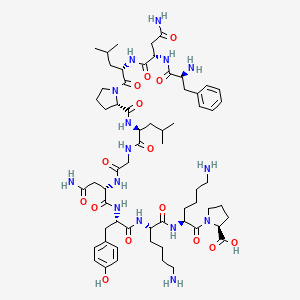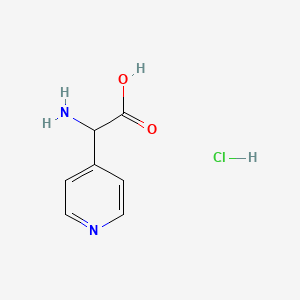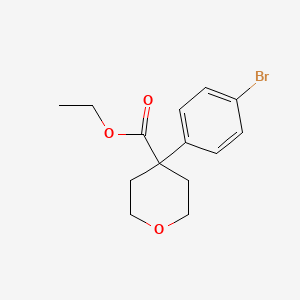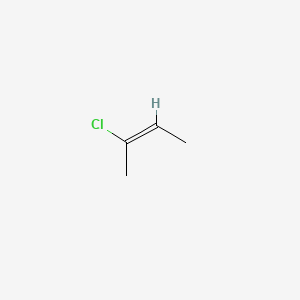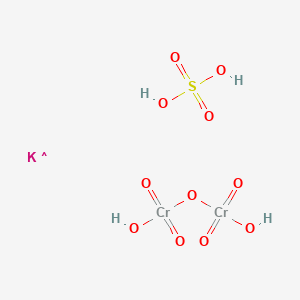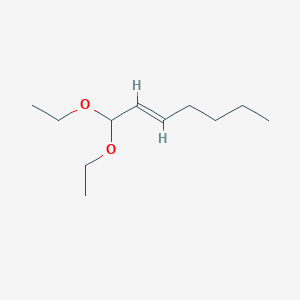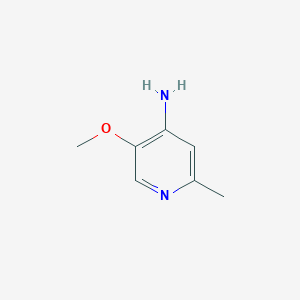
5-Methoxy-2-methylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-methylpyridin-4-amine: is an organic compound with the molecular formula C7H10N2O This compound is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions:
General Preparation: One common method involves the reaction of 2-methoxy-5-methylpyridin-4-amine with an intermediate compound in the presence of a catalyst. For example, to a solution of Intermediate 1 in a 0.04 M PTSA solution in 1,4-dioxane, 2-methoxy-5-methylpyridin-4-amine is added and the mixture is stirred at 95°C for 16 hours.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. similar compounds are typically synthesized using large-scale organic synthesis techniques involving batch reactors and continuous flow systems.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The methoxy group can be substituted under certain conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Participates in various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Medicine
- Investigated for its potential as a potassium channel blocker, which could have applications in treating neurological disorders .
Industry
- Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 5-Methoxy-2-methylpyridin-4-amine exerts its effects is primarily through its interaction with molecular targets such as potassium channels. It acts as a potassium channel blocker, binding to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium ions, and enhancing impulse conduction . This mechanism is similar to that of 4-aminopyridine, a known potassium channel blocker used in the treatment of multiple sclerosis.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the methoxy group.
3-Fluoro-5-methylpyridin-4-amine: Similar structure with a fluorine atom instead of a methoxy group.
4-Aminopyridine: Lacks both the methoxy and methyl groups but shares the amine group at the 4-position.
Uniqueness
- The presence of both the methoxy and methyl groups in 5-Methoxy-2-methylpyridin-4-amine provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets.
- Its potential as a potassium channel blocker with applications in neurological disorders sets it apart from other similar compounds .
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
5-methoxy-2-methylpyridin-4-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3,(H2,8,9) |
InChIキー |
SNGLCLWDRLOBAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


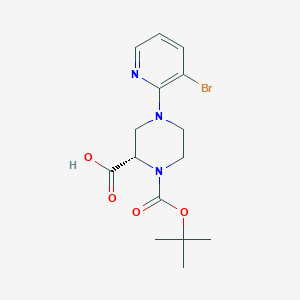
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B12329786.png)
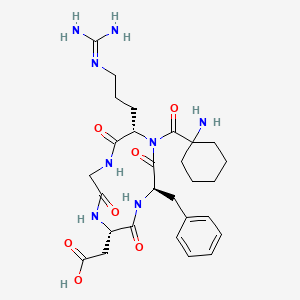
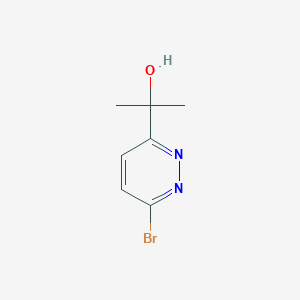
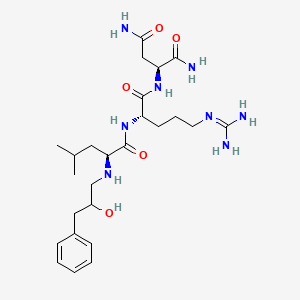
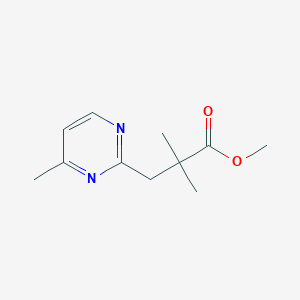
![3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12329805.png)
